molecular formula C22H23ClN2O7S B2894219 Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-05-5

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2894219
CAS RN: 866349-05-5
M. Wt: 494.94
InChI Key: PILAEZKOTUJXAH-UHFFFAOYSA-N
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Description

This compound is a chemical substance that can be used for scientific research . It is also known by registry numbers ZINC000020328326, ZINC000020328330 .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Research has demonstrated the potential of pyrimidinone derivatives to undergo base-promoted cascade transformations, leading to novel tricyclic compounds. This showcases the chemical versatility and reactivity of such compounds under certain conditions (Shutalev et al., 2008).
  • The synthesis of C-4 substituted 3,4-dihydropyrimidinones has been achieved, providing insight into their binding to calcium channels. This indicates their potential use in designing drugs with specific biological targets (Singh et al., 2009).

Antimicrobial Applications

  • A study reports the synthesis of chromone-pyrimidine coupled derivatives, showcasing significant in vitro antifungal and antibacterial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Material Science and Nonlinear Optical Properties

  • Research into the synthesis and properties of various tetrahydropyrimidine derivatives, including the analysis of their crystal structure and nonlinear optical properties, suggests applications in material science and optoelectronics. These studies highlight the potential use of these compounds in developing new materials with specific optical characteristics (Dhandapani et al., 2017).

Medicinal Chemistry and Drug Design

  • Pyrimidine derivatives have been synthesized and evaluated for their anticancer, antifungal, and insecticidal activities. This research underscores the medicinal chemistry applications of these compounds, suggesting their potential in drug discovery and development (Shafiq et al., 2020).

properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O7S/c1-4-32-21(26)19-16(12-33(28,29)15-8-6-14(23)7-9-15)24-22(27)25-20(19)13-5-10-17(30-2)18(11-13)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILAEZKOTUJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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